molecular formula C18H19NO6S B11049823 2-(4-Methylphenoxy)-5-(morpholin-4-ylsulfonyl)benzoic acid

2-(4-Methylphenoxy)-5-(morpholin-4-ylsulfonyl)benzoic acid

Cat. No.: B11049823
M. Wt: 377.4 g/mol
InChI Key: AGRGJLVUNABHNY-UHFFFAOYSA-N
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Description

2-(4-Methylphenoxy)-5-(morpholin-4-ylsulfonyl)benzoic acid is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzoic acid core substituted with a 4-methylphenoxy group and a morpholin-4-ylsulfonyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenoxy)-5-(morpholin-4-ylsulfonyl)benzoic acid typically involves a multi-step process:

    Formation of the 4-Methylphenoxy Intermediate: This step involves the reaction of 4-methylphenol with an appropriate halogenating agent to form 4-methylphenoxy halide.

    Coupling with Benzoic Acid Derivative: The 4-methylphenoxy halide is then coupled with a benzoic acid derivative under basic conditions to form the desired intermediate.

    Introduction of the Morpholin-4-ylsulfonyl Group: The final step involves the sulfonylation of the intermediate with morpholine and a sulfonylating agent, such as chlorosulfonic acid, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow processes to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenoxy)-5-(morpholin-4-ylsulfonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfide derivatives.

Scientific Research Applications

2-(4-Methylphenoxy)-5-(morpholin-4-ylsulfonyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenoxy)-5-(morpholin-4-ylsulfonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylphenoxy)-5-(morpholin-4-ylsulfonyl)benzoic acid is unique due to the presence of both the 4-methylphenoxy and morpholin-4-ylsulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C18H19NO6S

Molecular Weight

377.4 g/mol

IUPAC Name

2-(4-methylphenoxy)-5-morpholin-4-ylsulfonylbenzoic acid

InChI

InChI=1S/C18H19NO6S/c1-13-2-4-14(5-3-13)25-17-7-6-15(12-16(17)18(20)21)26(22,23)19-8-10-24-11-9-19/h2-7,12H,8-11H2,1H3,(H,20,21)

InChI Key

AGRGJLVUNABHNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)O

Origin of Product

United States

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